(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide
Description
(R)-N-[(1E)-Ethylidene]-2-methylpropane-2-sulfinamide (CAS: 220315-18-4) is a chiral sulfinamide derivative widely employed as a versatile chiral auxiliary in asymmetric synthesis. Its structure features a tert-butylsulfinamide group attached to an ethylidene moiety, which adopts an (E)-configuration. This compound is critical for inducing enantioselectivity in reactions such as nucleophilic additions to imines, cycloadditions, and reductions . It is commercially available as a solid (Apollo Scientific) with a molecular weight of 147.24 g/mol . Its stability, ease of purification, and ability to be cleaved under mild acidic conditions make it a preferred choice in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
220315-18-4 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
(R)-N-ethylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m1/s1 |
InChI Key |
SFPPCFXOSJAOKL-SECBINFHSA-N |
SMILES |
CC=NS(=O)C(C)(C)C |
Isomeric SMILES |
CC=N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC=NS(=O)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an aldehyde or ketone under specific conditions to form the desired product. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the sulfinamide bond.
Industrial Production Methods
In an industrial setting, the production of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonamides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide features a sulfinyl group and an ethylidene moiety, which contribute to its unique chemical reactivity. The presence of a secondary amine and an alkenyl group enhances its biological activity and versatility in chemical transformations. Its structural framework enables participation in diverse reactions, making it a valuable compound in drug design and synthesis.
The compound exhibits notable biological activities that are essential for pharmaceutical research:
- Antimicrobial Activity : Sulfinamide compounds have been associated with antibacterial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research has highlighted the potential of sulfinamide derivatives in cancer therapy. Compounds with similar structures have shown cytotoxic effects against several human cancer cell lines, suggesting that this compound may also exhibit similar properties .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that leverage its functional groups. Key synthetic pathways include:
- Chiral Auxiliary-Mediated Asymmetric Synthesis : Utilizing chiral auxiliaries to facilitate asymmetric reactions can enhance the yield of the desired enantiomer.
- Reactions with Catalysts : The compound can undergo transformations facilitated by transition metal catalysts, which improve reaction efficiency and selectivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, derivatives of sulfinamides were tested for their cytotoxic effects on breast cancer cells (MCF-7). The study revealed that compounds structurally related to this compound exhibited IC50 values indicating potent anticancer activity, warranting further exploration into their mechanisms of action .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Sulfinamide | Chiral configuration | Antimicrobial, Anticancer |
| N-(4-Methylphenyl)benzenesulfonamide | Sulfonamide | Strong antibacterial properties | Antimicrobial |
| (S)-N-(3-Methoxyphenyl)propanesulfonamide | Sulfonamide | Anti-inflammatory activity | Anticancer |
Mechanism of Action
The mechanism of action of ®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the chiral nature of the compound allows it to selectively interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide with structurally related sulfinamides, highlighting key differences in substituents, applications, and physicochemical properties:
Key Findings:
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity of the imine, facilitating nucleophilic additions. Steric bulk from tert-butyl groups in the parent compound improves enantioselectivity by restricting conformational flexibility .
- Bromo and fluoro substituents (e.g., ) modulate electronic properties and participate in halogen bonding, critical for ligand-receptor interactions in medicinal chemistry.
Applications :
- Agrochemicals : Nitro-substituted derivatives (e.g., ) are intermediates for herbicides due to their reactivity and stability under field conditions.
- Pharmaceuticals : Bromo-fluoro analogues (e.g., ) are used in von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, enabling targeted protein degradation.
Synthetic Flexibility: The parent compound is synthesized via condensation of (R)-2-methylpropane-2-sulfinamide with acetaldehyde derivatives . Analogues are prepared by varying ketone precursors (e.g., 4-bromo-3-fluoroacetophenone for ).
Physical State and Handling :
- Solid derivatives (e.g., ) are preferred for long-term storage, while oily analogues (e.g., ) require low-temperature storage to prevent decomposition.
Enantiomeric Purity :
- All listed compounds retain the (R)-configuration at sulfur, ensuring consistent stereochemical outcomes. Diastereomeric ratios (dr) in products often exceed 20:1 due to the tert-butyl group’s steric control .
Research Trends and Challenges
Biological Activity
(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide, a chiral sulfinamide compound, has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Structural Characteristics
The compound features a sulfinyl group attached to a secondary amine and an ethylidene moiety. Its chiral configuration significantly influences its interaction with biological targets, making it a subject of interest in medicinal chemistry. The presence of the sulfinamide functional group is crucial for its biological effects, which include antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that sulfinamide compounds exhibit notable antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In a comparative study, it was found to possess activity comparable to standard antibiotics like ampicillin against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies have shown that similar sulfinamide derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities demonstrated significant cytotoxic effects against leukemia cells . The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures that emphasize stereoselectivity. One common method includes the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The following table summarizes some synthetic routes:
| Method | Description |
|---|---|
| Method A | Utilizes chiral catalysts to enhance enantioselectivity during the formation of the sulfinamide bond. |
| Method B | Involves the reaction of an amine with a sulfonyl chloride followed by elimination reactions to form the desired compound. |
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-Methylphenyl)benzenesulfonamide | Sulfonamide | Exhibits strong antibacterial properties |
| (R)-N-(4-Fluorophenyl)methanesulfonamide | Sulfonamide | Known for selective inhibition of certain enzymes |
| (S)-N-(3-Methoxyphenyl)propanesulfonamide | Sulfonamide | Shows anti-inflammatory activity |
This table illustrates how variations in substituents can lead to distinct biological activities among sulfonamides.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfinamides, this compound was tested against clinical isolates of S. aureus. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, highlighting its potential as a novel therapeutic agent .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of sulfinamides in leukemia models. The study revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls . This suggests that further exploration into its mechanism could reveal additional therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide, and how is stereochemical purity ensured?
- Methodology : The compound is synthesized via a condensation reaction between a chiral sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide) and an aldehyde/ketone. Titanium tetraethoxide (Ti(OEt)₄) is commonly used to activate the carbonyl group, enabling enantioselective imine formation .
- Purification : Flash column chromatography (e.g., EtOAc/hexanes gradients) is employed to isolate the product, with purity (>95%) confirmed by HPLC or NMR .
- Stereochemical Control : The (R)-configuration of the sulfinamide group dictates the stereochemical outcome by stabilizing specific transition states during nucleophilic additions .
Q. How is the structural identity of this compound validated in academic research?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the imine (C=N) bond (~160 ppm in ¹³C) and sulfinamide group (S=O stretch at ~1050 cm⁻¹ in IR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 320.22 for C₁₂H₁₅BrFNOS) .
- Specific Rotation : Measures optical activity (e.g., [α]D²³ +5.3° in CHCl₃ for related analogs) to confirm enantiopurity .
Q. What role does this sulfinamide play in asymmetric synthesis?
- Mechanistic Insight : The sulfinamide acts as a chiral auxiliary, directing nucleophilic additions (e.g., Grignard or organozinc reagents) to the imine carbon with high enantioselectivity (>90% ee in some cases) .
- Applications : Used to synthesize enantiomerically pure amines, which are intermediates in drug development (e.g., hypoxia-inducible factor stabilizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in derivatives of this compound?
- Critical Parameters :
- Temperature : Lower temperatures (e.g., -78°C) reduce racemization during imine formation .
- Catalyst : Ti(OEt)₄ or CuSO₄ improves yield and selectivity by coordinating to the carbonyl oxygen .
- Solvent : Non-polar solvents (e.g., CH₂Cl₂) favor imine stability, while THF may enhance nucleophile reactivity .
Q. How do researchers resolve contradictions in reported data (e.g., variable yields or ee values)?
- Troubleshooting Strategies :
- Reagent Quality : Ensure anhydrous conditions and fresh Ti(OEt)₄ to avoid hydrolysis side reactions .
- Chromatography Artifacts : Use silica gel pretreated with Et₃N to prevent acid-catalyzed degradation during purification .
- Analytical Consistency : Cross-validate HPLC methods (e.g., chiral columns) and NMR assignments with published data .
Q. What is the impact of substituent variation on the biological activity of sulfinamide-derived compounds?
- Substituent Effects :
| Substituent (R) | Yield (%) | Purity (%) | Application | Reference |
|---|---|---|---|---|
| 5-Bromo-2-fluoro | 93 | 93 | HIF stabilizers | |
| 4-Chlorophenyl | 89 | 95 | Antimicrobial intermediates | |
| 2-Methoxy | 91 | 97 | Opioid receptor agonists |
- Design Principles : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity of the imine, while bulky groups (e.g., -OMe) improve stereoselectivity .
Q. Can computational modeling predict the stereochemical outcomes of reactions involving this sulfinamide?
- Methods :
- DFT Calculations : Model transition states to rationalize enantioselectivity trends (e.g., favored Re-face attack due to sulfinamide conformation) .
- Docking Studies : Used in drug discovery to predict binding affinities of sulfinamide-derived inhibitors (e.g., proteasome β2c subunit inhibitors) .
Data Contradictions and Emerging Challenges
- Discrepancies in Melting Points : Physical properties like melting points are rarely reported due to the compound’s oily consistency; focus instead on spectroscopic validation .
- Scalability Issues : While small-scale syntheses (≤10 mmol) achieve high yields, scaling up may require alternative catalysts (e.g., immobilized Ti) to maintain efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
